molecular formula C31H60O15 B12382234 Propargyl-PEG14-OH

Propargyl-PEG14-OH

Cat. No.: B12382234
M. Wt: 672.8 g/mol
InChI Key: NCYWTUCPBGJHKL-UHFFFAOYSA-N
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Description

Propargyl-PEG14-OH is a polyethylene glycol (PEG)-based compound that features a propargyl group at one end and a hydroxyl group at the other. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The compound is known for its utility in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG14-OH can be synthesized through the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method involves the use of propargyl alcohol as a starting material, which undergoes nucleophilic substitution to introduce the PEG chain . The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar nucleophilic substitution methods. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG14-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG14-OH is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly useful in applications requiring extended reach and enhanced solubility .

Properties

Molecular Formula

C31H60O15

Molecular Weight

672.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C31H60O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-31-46-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-32/h1,32H,3-31H2

InChI Key

NCYWTUCPBGJHKL-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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